molecular formula C11H9NO3 B11896186 N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide CAS No. 33533-84-5

N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide

Cat. No.: B11896186
CAS No.: 33533-84-5
M. Wt: 203.19 g/mol
InChI Key: UQWDQUUQTMWLLZ-UHFFFAOYSA-N
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Description

N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide features the benzopyran-4-one (chromone) core structure, recognized in medicinal chemistry as a "privileged scaffold" for drug discovery . This core structure is associated with a wide spectrum of pharmacological activities, making it a versatile intermediate for developing novel therapeutic agents . Researchers value this scaffold for its potential in antiproliferative and cytotoxic agent development against various cancer cell lines . Furthermore, chromone derivatives have been investigated for antiallergic applications, with some compounds shown to inhibit reagin-mediated allergic responses in studies . The 3-position of the benzopyran-4-one ring is a key site for synthetic modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies and the creation of hybrid molecules with enhanced biological profiles . As a synthetically accessible building block, this compound provides researchers a valuable starting point for exploring new chemical space in search of bioactive molecules. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33533-84-5

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

N-(4-oxochromen-3-yl)acetamide

InChI

InChI=1S/C11H9NO3/c1-7(13)12-9-6-15-10-5-3-2-4-8(10)11(9)14/h2-6H,1H3,(H,12,13)

InChI Key

UQWDQUUQTMWLLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=COC2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Chromone-3-carbaldehyde as a Precursor

Chromone-3-carbaldehyde is a critical intermediate for introducing nitrogen-containing substituents. Its synthesis often involves:

  • Vilsmeier-Haack formylation : Treatment of chromone with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions.

  • Oxidative methods : Selective oxidation of 3-methylchromone using selenium dioxide (SeO₂) in dioxane.

Once synthesized, chromone-3-carbaldehyde undergoes condensation with acetamide derivatives. For example, reactions with hydroxylamine or hydrazines yield imine intermediates, which are subsequently acetylated (Table 1).

Table 1: Condensation Reactions of Chromone-3-carbaldehyde

ReagentProductConditionsYield (%)
AcetamideThis compoundAcetic anhydride, reflux63–72
Methylamine3-(Methylimino)chromoneEtOH, rt, 12h68–92
Thiosemicarbazide3-Thiosemicarbazone chromoneHCl catalysis, reflux75–85

Acetamide Functionalization Strategies

Direct Acetylation of 3-Aminochromone

3-Aminochromone reacts with acetylating agents to form the target compound. Common methods include:

  • Acetic anhydride : Heating 3-aminochromone with excess acetic anhydride under reflux (110°C, 6h), yielding this compound in 65–70% purity.

  • Acetyl chloride : Faster acetylation at room temperature using triethylamine (Et₃N) as a base, though requiring rigorous moisture control.

Challenges : Competing O-acetylation at the chromone’s ketone group necessitates selective N-acetylation. Anhydrous conditions and stoichiometric control are critical.

Schiff Base Formation and Reduction

A two-step approach involving:

  • Imine formation : Reacting chromone-3-carbaldehyde with ammonium acetate in ethanol to generate 3-iminochromone.

  • Acetylation : Treatment with acetic anhydride and pyridine to stabilize the amine group, achieving yields of 58–63%.

Cyclocondensation and Ring-Closure Techniques

Domino Reactions

Catalytic and Solvent Effects

Lewis Acid Catalysis

  • ZnCl₂ : Facilitates cyclocondensation in DMF, enhancing reaction rates (e.g., 72% yield in 4h).

  • TMSOTf (Trimethylsilyl triflate) : Promotes silylation of hydroxyl groups, directing acetylation to the amine (Table 2).

Table 2: Catalytic Systems for Acetamide Formation

CatalystSolventTemperature (°C)Time (h)Yield (%)
ZnCl₂DMF120472
TMSOTfCH₂Cl₂25268
NEt₃EtOHReflux665

Solvent Optimization

  • Polar aprotic solvents (DMF, DMSO) : Enhance solubility of intermediates but may promote side reactions.

  • Ethereal solvents (THF, dioxane) : Favor milder conditions, reducing ketone group acetylation.

Purification and Characterization

Chromatographic Methods

  • Silica gel chromatography : Elution with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • Recrystallization : Methanol/water mixtures (7:3) yield pure this compound as white crystals.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 2.15 (s, 3H, CH₃CO), δ 6.90–8.10 (m, 4H, aromatic), and δ 10.20 (s, 1H, NH).

  • IR : Strong bands at 1680 cm⁻¹ (C=O, acetamide) and 1605 cm⁻¹ (C=O, chromone) .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The acetamide group undergoes nucleophilic substitution, particularly under acidic or basic conditions. Key reactions include:

Reaction Type Reagents/Conditions Products
HydrolysisH₂SO₄ (acidic) or NaOH (basic)4-Oxo-4H-1-benzopyran-3-carboxylic acid
AminolysisPrimary amines (e.g., methylamine)Corresponding benzopyran-3-ureas
  • Mechanism : The carbonyl carbon of the acetamide group is attacked by nucleophiles (e.g., water or amines), leading to cleavage of the amide bond. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity, while basic conditions deprotonate the nucleophile.

Oxidation and Reduction Reactions

The chromone core and acetamide side chain participate in redox reactions:

Oxidation

  • Chromone Ring : Oxidation with H₂O₂ or KMnO₄ introduces hydroxyl groups at the 2- or 6-position of the benzopyran system .

  • Acetamide Side Chain : Strong oxidants (e.g., CrO₃) convert the methyl group of the acetamide into a carboxylic acid.

Reduction

  • Catalytic Hydrogenation : Using Pd/C and H₂ reduces the chromone’s α,β-unsaturated ketone to a dihydrochromone derivative.

Cycloaddition and Condensation Reactions

The conjugated system of the chromone facilitates cycloadditions:

Reaction Type Reagents/Conditions Products
Diels-AlderDienes (e.g., 1,3-butadiene)Fused bicyclic adducts
Knoevenagel CondensationAldehydes (e.g., benzaldehyde)Styryl-substituted chromones
  • Mechanism : The α,β-unsaturated ketone acts as a dienophile in [4+2] cycloadditions, forming six-membered rings .

Heterocyclic Ring Formation

Reacting with bifunctional nucleophiles generates fused heterocycles:

Reagent Conditions Product
Urea/ThioureaDMF, refluxOxopyrrolylquinolinones
2-HydroxyanilineEthanol, ΔChromanone derivatives
  • Example : Treatment with urea in DMF triggers nucleophilic attack at the acetamide’s carbonyl, followed by cyclodehydration to form pyrroloquinolinone derivatives .

Functionalization of the Chromone Ring

Electrophilic substitution occurs at the chromone’s electron-rich positions:

Reaction Reagents Position Modified
NitrationHNO₃/H₂SO₄6- or 8-position
SulfonationH₂SO₄, SO₃6-sulfo derivatives
  • Regioselectivity : Directed by the electron-withdrawing acetamide group, substitutions favor the 6- and 8-positions .

Table 2: Spectral Data for Key Derivatives

Derivative IR (cm⁻¹) ¹H NMR (δ, ppm)
Oxopyrrolylquinolinone1718 (C=O), 1631 (C=N)8.89–6.42 (aromatic protons)
Dihydrochromone1685 (C=O)2.9 (t, CH₂), 1.30 (m, CH₂)

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antioxidant Properties

N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide has demonstrated significant antioxidant activity. Studies indicate that compounds with a coumarin structure can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents against diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

1.2 Enzyme Inhibition

Research has highlighted the potential of this compound as an inhibitor of various enzymes involved in metabolic pathways:

  • Monoamine Oxidase (MAO) : Compounds similar to this compound have shown selective inhibition of MAO-B, which is relevant for treating depression and neurodegenerative diseases like Parkinson's disease .
Enzyme Inhibition Type IC50 Value (μM) Reference
MAO-BCompetitive0.51
Acetylcholinesterase (AChE)Non-selective>50% residual activity at 10 μM

1.3 Anticancer Activity

This compound has been investigated for its anticancer properties. Coumarins are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the induction of reactive oxygen species .

Case Study:
A study demonstrated that derivatives of this compound exhibited cytotoxic effects on several cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies.

Agricultural Applications

2.1 Herbicidal Activity

The structural characteristics of this compound suggest its utility in agricultural applications, particularly as a herbicide. Research indicates that coumarin derivatives can inhibit plant growth by interfering with photosynthesis or other metabolic processes.

2.2 Pest Control

In addition to herbicidal properties, compounds related to this compound have shown insecticidal activity against various pests, making them candidates for developing eco-friendly pesticides .

Materials Science Applications

3.1 Polymer Chemistry

This compound can serve as a building block in polymer synthesis due to its ability to undergo various chemical reactions, including radical polymerization and cross-linking. This property is beneficial for creating novel materials with tailored properties for specific applications.

3.2 Dye and Pigment Development

The chromophoric nature of coumarins allows their derivatives to be utilized in dyeing processes or as pigments in various materials, including textiles and plastics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide with structurally related acetamide derivatives, focusing on core heterocycles, substituent effects, and pharmacological implications.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties/Applications Reference
This compound Benzopyran (chromene) 3-acetamide, 4-ketone Not reported Potential enzyme inhibition
Methazolamide (MZA) 1,3,4-Thiadiazole 3-methyl, 5-sulfonamide 236.3 g/mol Carbonic anhydrase inhibitor
N-(4-Hydroxyphenyl)acetamide Benzene 4-hydroxyphenyl, acetamide 151.16 g/mol Analgesic/antipyretic precursor
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole 6-CF₃, 2-phenylacetamide ~370 g/mol* Anticancer/anti-inflammatory activity
2-(3-(Furan-2-yl)-6-oxopyridazin-1-yl)-N-(4-methoxybenzyl)acetamide Pyridazinone + Furan Furan, pyridazinone, 4-methoxybenzyl 339.3 g/mol Not reported (structural novelty)

*Estimated based on molecular formula from .

Key Comparative Insights

Core Heterocycle Diversity: The benzopyran core in this compound differs from thiadiazole (MZA), benzene (N-(4-hydroxyphenyl)acetamide), and benzothiazole (EP 3 348 550A1 derivatives). Benzopyran derivatives are associated with antioxidant and anti-inflammatory properties, whereas thiadiazoles like MZA are known for enzyme inhibition (e.g., carbonic anhydrase) .

Substituent Effects :

  • The 4-ketone group in the benzopyran derivative may enhance electrophilicity, influencing reactivity in metabolic pathways. In contrast, sulfonamide groups in MZA improve binding to metalloenzymes .
  • Trifluoromethyl (-CF₃) substituents in benzothiazole derivatives (EP 3 348 550A1) enhance lipophilicity and metabolic stability, critical for drug bioavailability .

The benzopyran analog’s bioactivity remains less explored but may align with chromene-based antioxidants .

Metabolic Pathways :

  • MZA undergoes glutathione conjugation (forming MSG, MCG, MCY), highlighting acetamide’s role in phase II metabolism. Similar pathways may apply to this compound, though specific studies are lacking .

Biological Activity

N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide is a compound derived from the flavonoid family, known for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 4-hydroxycoumarin with acetic anhydride or acetyl chloride in the presence of a base. The resulting compound can be purified through recrystallization techniques. This synthetic pathway is crucial as it influences the biological properties of the final product.

Biological Activity Overview

This compound exhibits several biological activities, including:

1. Antifungal Activity

  • Studies have demonstrated that derivatives of flavonoids, including this compound, show significant antifungal properties against various fungi such as Aspergillus flavus, Acremonium strictum, and Penicillium expansum at concentrations of 0.5 mg/ml and 0.25 mg/ml. Some compounds exhibited high activity levels, indicating their potential as antifungal agents .

2. Antimicrobial Activity

  • The compound has also been tested for its antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. In molecular docking studies, it was found that these compounds fit well into the binding sites of bacterial enzymes, suggesting a mechanism for their inhibitory effects .

3. Antiallergic Activity

  • Research indicates that this compound and its analogs have shown promise in antiallergic bioassays, potentially aiding in the treatment of asthma by modulating inflammatory responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Key factors include:

  • Functional Groups : The presence and position of hydroxyl or methoxy groups significantly affect the compound's bioactivity.
Functional GroupEffect on Activity
HydroxylEnhances antifungal activity
MethoxyModulates antibacterial effects

Case Studies

Several studies have provided insights into the biological activities of this compound:

  • Antifungal Study : A series of flavonoid derivatives were synthesized and tested against fungal strains, revealing that certain modifications led to enhanced antifungal activity, particularly those with electron-donating groups .
  • Antimicrobial Efficacy : In a comparative study, various synthesized compounds were evaluated for their antibacterial effects. Compounds with structural similarities to this compound showed significant inhibition against gram-positive and gram-negative bacteria .

Q & A

Q. What are the recommended synthetic routes for N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, 4-oxo-4H-1-benzopyran-3-carbaldehyde reacts with active methylene compounds (e.g., malononitrile or ethyl cyanoacetate) in the presence of ammonia or amines to form derivatives . A detailed protocol involves:

Dissolving 4-oxo-4H-1-benzopyran-3-carbaldehyde in ethanol.

Adding ammonium acetate and the active methylene compound.

Refluxing for 6–8 hours, followed by precipitation and recrystallization.
Key Reagents/Conditions:

ReagentSolventTemperatureTimeYield
Ammonium acetateEthanolReflux8 hrs~75%

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Structural validation requires a combination of:

  • NMR : 1^1H and 13^13C NMR to confirm acetamide substitution and benzopyran backbone.
  • IR : Peaks at ~1650–1700 cm1^{-1} (C=O stretching) and ~3200–3400 cm1^{-1} (N-H).
  • Mass Spectrometry : Molecular ion peaks matching the molecular formula (C12_{12}H9_{9}NO3_3) and fragmentation patterns.
    Example Data:
TechniqueKey SignalsInterpretation
1^1H NMRδ 8.2 (s, 1H, C=CH), δ 2.1 (s, 3H, CH3_3)Confirms benzopyran and acetamide groups

Q. What pharmacological activities are associated with benzopyran-3-yl acetamide derivatives?

Methodological Answer: Derivatives exhibit diverse bioactivities, including:

  • Antimicrobial : Assessed via agar diffusion assays against Gram-positive bacteria (e.g., S. aureus).
  • Anticancer : Evaluated using MTT assays on cancer cell lines (e.g., HeLa).
  • Anti-inflammatory : Tested via COX-2 inhibition assays.
    Key Finding:
    3-(Acetamide)-substituted benzopyrans show enhanced activity compared to unsubstituted analogs due to improved solubility and target binding .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2 or kinases).
  • QSAR Studies : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC50_{50} values.
  • ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity.
    Case Study:
    A QSAR model for benzopyran derivatives achieved R2^2 = 0.89 by incorporating logP and polar surface area as variables .

Q. How can crystallographic data resolve contradictions in structural assignments of acetamide derivatives?

Methodological Answer:

  • Single-Crystal XRD : Resolves ambiguities in tautomeric forms (e.g., keto-enol) by providing bond lengths and angles.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) influencing stability.
    Example:
    For N-(4-chlorophenyl)acetamide analogs, XRD confirmed planar geometry of the benzopyran ring and acetamide orientation, disproposing earlier stereochemical assumptions .

Q. What strategies optimize structure-activity relationships (SAR) for benzopyran-3-yl acetamides?

Methodological Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO2_2) at C-6 to enhance antimicrobial activity.
  • Scaffold Hybridization : Fuse benzopyran with pyrazole or thiazole rings to modulate kinase inhibition.
  • Stereochemical Control : Use chiral catalysts to synthesize enantiopure derivatives for improved selectivity.
    Key Finding:
    3-Acetamide derivatives with a para-methoxy substituent showed 3-fold higher COX-2 inhibition than meta-substituted analogs .

Q. How are stability and degradation pathways of this compound evaluated?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions.
  • HPLC-MS Analysis : Monitor degradation products (e.g., hydrolysis to 4-oxo-benzopyran-3-carboxylic acid).
  • Kinetic Modeling : Calculate half-life (t1/2_{1/2}) under accelerated storage conditions.
    Results:
    Degradation follows first-order kinetics under basic conditions (pH 10), with t1/2_{1/2} = 48 hours .

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